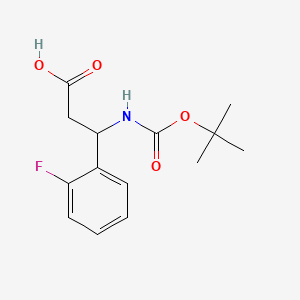

3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

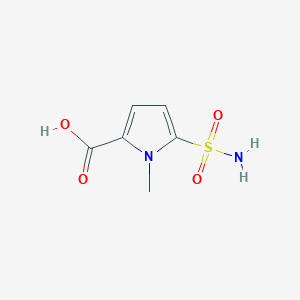

3-(Boc-amino)-3-(2-fluorophenyl)propionic acid is a fluorinated derivative of an amino acid, which is not naturally occurring and is classified as a β-amino acid. The presence of the fluorine atom on the phenyl ring and the tertiary butoxycarbonyl (Boc) group suggests that this compound could be of interest in medicinal chemistry as a building block due to the unique properties imparted by these substituents .

Synthesis Analysis

The synthesis of related fluorinated amino acids typically involves the introduction of fluorine into the molecule using reagents such as (diethylamino)sulfur trifluoride (DAST) or by halogen-fluorine exchange reactions. For instance, the synthesis of amino-3-fluorophenyl boronic acid was achieved by protecting the amine group, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate and acidic hydrolysis . Similarly, the preparation of various fluorinated β-amino acid derivatives from common amino acids like alanine and valine has been described, indicating that such methodologies could potentially be applied to the synthesis of 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid .

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is characterized by the presence of a fluorine atom, which can significantly influence the molecule's electronic properties and conformation. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid revealed insights into the electronic effects of the fluorine atom on the aromatic ring . In the case of 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid, the fluorine atom would likely affect the acidity of the compound and its hydrogen bonding capabilities.

Chemical Reactions Analysis

Fluorinated amino acids can participate in various chemical reactions, including peptide coupling, which allows their incorporation into peptides and proteins. The presence of the Boc group in 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid would make it a suitable candidate for such reactions, as the Boc group is a common protecting group for the amine functionality in peptide synthesis . Additionally, the fluorine atom can enhance the molecule's stability and influence its reactivity in bioconjugation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids can be quite distinct from their non-fluorinated counterparts. For example, the introduction of fluorine can lower the pKa value of the compound, as observed in the synthesis of 4-amino-3-fluorophenylboronic acid . The Boc group also contributes to the overall hydrophobicity and steric bulk of the molecule, which can affect its solubility and interaction with biological targets. The spectroscopic properties, such as IR and Raman spectra, can provide further insights into the vibrational modes and electronic structure of the compound, as demonstrated in the study of unnatural 3-amino-3-(4-fluorophenyl)propionic acid .

Scientific Research Applications

Vibrational and Electronic Structure Studies

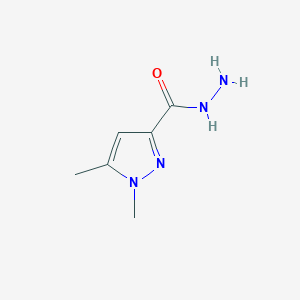

3-Amino-3-(4-fluorophenyl)propionic acid, a related compound to 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid, has been studied for its vibrational and electronic structures. Using ab initio and DFT computations, researchers have developed zwitterionic monomer and dimer structures for this compound, providing insights into its electronic properties and hydrogen bonding behaviors (Pallavi & Tonannavar, 2020).

Synthesis and Medicinal Chemistry

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a structurally similar compound, has been explored for its potential as a building block in medicinal chemistry. This research provides valuable insights into synthetic pathways and the potential applications of fluorinated beta-amino acids (Van Hende et al., 2009).

Crystal Structure Analysis

The crystal structure of 4-amino-3-fluorophenylboronic acid, another closely related compound, has been determined. This derivative's structure has implications for its use in glucose sensing materials, demonstrating the compound's potential in biotechnological applications (Das et al., 2003).

Solid Phase Synthesis

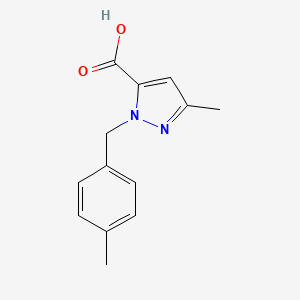

The solid phase synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines using a related scaffold, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, highlights the utility of fluorophenyl propionic acid derivatives in creating complex molecular structures (Wang et al., 2005).

properties

IUPAC Name |

3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRQSGZCKYLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373542 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid | |

CAS RN |

284493-56-7 |

Source

|

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)